ATP-PEG8-Biotin Linker Length Optimizes Kinase Transfer Efficiency
A systematic structure-activity relationship study evaluated a series of ATP analogues with varying linker lengths and polarities for kinase-catalyzed transfer efficiency. The data demonstrate that ATP analogues with longer linkers containing at least eight atoms show superior compatibility with multiple kinases compared to shorter linker analogues. ATP-PEG8-Biotin, containing a PEG8 linker (~8 ethylene glycol units, providing a linker length substantially greater than the eight-atom threshold), falls within this optimal linker length range for maximal kinase compatibility [1].
| Evidence Dimension | Kinase-catalyzed transfer efficiency (relative labeling yield) |
|---|---|
| Target Compound Data | Long linker (≥8 atoms) polar analogue (9a, PEG-based) exhibits optimal transfer efficiency among tested analogues; quantitative yield data reported in original study [1]. |
| Comparator Or Baseline | Short linker ATP analogues (<8 atoms) and hydrophobic linker analogues show significantly reduced transfer efficiency; specific comparative yields provided in original study [1]. |
| Quantified Difference | The study concludes that the best analogues are those with relatively long linkers (at least eight atoms) that are polar rather than hydrophobic; exact fold-difference varies by kinase and substrate but consistently favors longer polar linkers [1]. |
| Conditions | In vitro kinase-catalyzed labeling assays using purified kinases (PKA, Abl, Src) and peptide/protein substrates, analyzed by HPLC and gel-based detection [1]. |
Why This Matters
The PEG8 linker length meets the empirically defined structural requirement (≥8 atoms, polar character) for optimal kinase compatibility, ensuring reliable biotinylation efficiency across a broad panel of kinases, which is critical for reproducible phosphoproteomics workflows.
- [1] Suwal S, Pflum MK. Structural analysis of ATP analogues compatible with kinase-catalyzed labeling. Bioconjugate Chemistry. 2012;23(12):2386-2391. doi:10.1021/bc300404s View Source
